N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-[(thiophen-2-yl)methyl]ethanediamide
Description
Properties
IUPAC Name |
N'-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N-(thiophen-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c1-18(23,15-9-12-5-2-3-7-14(12)25-15)11-20-17(22)16(21)19-10-13-6-4-8-24-13/h2-9,23H,10-11H2,1H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFULTVEQWOVQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NCC1=CC=CS1)(C2=CC3=CC=CC=C3S2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N’-[(thiophen-2-yl)methyl]ethanediamide typically involves multi-step organic reactions. One common approach is the condensation of 1-benzothiophene-2-carbaldehyde with 2-amino-1-propanol to form an intermediate, which is then reacted with thiophene-2-carbaldehyde under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid to facilitate the condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N’-[(thiophen-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N’-[(thiophen-2-yl)methyl]ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N’-[(thiophen-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound’s benzothiophene and thiophene moieties can interact with enzymes or receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Diversity in Ethanediamide Derivatives
Ethanediamides are a versatile class of compounds with varied substituents influencing physicochemical and biological properties. Key analogs include:
Key Observations:
- Aromatic Systems: The target compound’s benzothiophene and thiophene groups contrast with dichlorophenyl () or diphenylpropyl () substituents. Benzothiophene’s fused ring system may enhance rigidity and π-π interactions compared to monocyclic thiophene or phenyl groups .
Crystallographic and Conformational Analysis
- The dihedral angle between aromatic rings is a critical structural parameter. For 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, the dichlorophenyl and thiazol rings exhibit a 79.7° twist, reducing conjugation but enabling intermolecular interactions . The target compound’s benzothiophene and thiophene groups may adopt a similar non-planar conformation, affecting packing efficiency or ligand-receptor binding.
- Tools like Mercury CSD () enable comparative analysis of crystal packing and intermolecular interactions (e.g., halogen bonding in dichlorophenyl analogs vs. sulfur-mediated interactions in benzothiophene derivatives) .
Biological Activity
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-[(thiophen-2-yl)methyl]ethanediamide is a complex organic compound that has attracted attention due to its potential biological activities. This article reviews the compound's biological activity, synthesizing findings from various studies and sources.
Structural Characteristics
The compound features a benzothiophene core, which is known for its diverse biological properties. The presence of hydroxypropyl and thiophenyl groups enhances its reactivity and interaction with biological targets. Its molecular formula is , indicating a substantial molecular weight and complexity that may influence its pharmacological profile.
While specific mechanisms of action for this compound are not fully elucidated, compounds with similar structures have been reported to exhibit various biological effects, including:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiobenzanilides and their analogs, which include compounds with hydroxy substitutions. These have demonstrated effectiveness against various pathogens, suggesting that this compound might possess similar properties due to its structural features .
Anti-inflammatory Effects
Research into related benzothiophene compounds has shown that they can modulate inflammatory pathways. For instance, certain derivatives have been observed to inhibit pro-inflammatory cytokine production, indicating a potential role in managing inflammatory conditions.
Case Studies
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Study on Benzothiophene Derivatives :
- A study evaluated the antibacterial effects of various benzothiophene derivatives against Gram-positive and Gram-negative bacteria.
- Results indicated that modifications in the functional groups significantly enhanced antibacterial activity, suggesting that this compound could be optimized for similar effects.
-
Anticancer Activity Assessment :
- In vitro tests on related compounds demonstrated cytotoxic effects on several cancer cell lines.
- The study suggested further exploration into the structure-activity relationship (SAR) to enhance efficacy against specific cancer types.
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
